molecular formula C6H13NO2 B555885 D-tert-Leucine CAS No. 26782-71-8

D-tert-Leucine

Cat. No. B555885
CAS RN: 26782-71-8
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-BYPYZUCNSA-N
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Description

D-tert-Leucine is used for the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .


Synthesis Analysis

D-tert-Leucine can be synthesized using various methods. Enzymatic cascade systems for D-amino acid synthesis have been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods . A biocatalysis preparation method of D-tert-Leucine has been reported, which uses a Symbiobacterium thermophilum internal compensation-diaminopimelate dehydrogenase (StDAPDH) mutant . Another method involves the preparation of enantiomerically pure L-tert-leucine and D-tert-leucine from (DL)-tert-leucine by diastereomeric salt formation using dibenzoyl-d-tartaric acid as the resolving agent .


Molecular Structure Analysis

The molecular formula of D-tert-Leucine is C6H13NO2 . It has a molecular weight of 131.17 .


Chemical Reactions Analysis

D-tert-Leucine is used in the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters . A highly diastereoselective acetate aldol reaction has been developed that uses a tert-leucine-derived thiazolidinethione auxiliary and dichlorophenylborane .


Physical And Chemical Properties Analysis

D-tert-Leucine is a powder with a melting point of ≥300 °C . It has a molecular weight of 131.17 .

Scientific Research Applications

  • Enzyme-assisted Preparation

    • Field : Bioscience, Biotechnology, and Biochemistry .
    • Application : Optically pure D-tert.-leucine was obtained by the enzymatic hydrolysis of (±)-N-acetyl-tert. leucine chloroethyl ester .
    • Method : The process involved about 50% conversion, catalyzed by a protease from Bacillus licheniformis (Alcalase ® ), and subsequent acidic saponification of the recovered ester .
    • Results : The chloroethyl ester exhibited the highest rate of hydrolysis among the methyl, ethyl, octyl, chloroethyl and trichloroethyl esters .
  • Biosynthesis of L-tert-Leucine

    • Field : Applied Biochemistry and Biotechnology .
    • Application : The development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade improves the biosynthesis of L-tert-Leucine .
    • Method : Leucine dehydrogenase (LDH) and formate dehydrogenase (FDH) were assembled together based on a high-affinity interaction between two different cohesins in a miniscaffoldin and corresponding dockerins in LDH and FDH .
    • Results : The initial L-tert-leucine production rate by the bifunctional enzyme complex was enhanced by 2-fold compared with that of the free enzyme mixture .
  • Synthesis of Chiral Phosphinooxazoline Ligand

    • Field : Organic Chemistry .
    • Application : D-tert-Leucine is a key precursor in the synthesis of a chiral phosphinooxazoline ligand, (S)-tert-butylPHOX .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Formation of Sterols

    • Field : Biochemistry .
    • Application : D-tert-Leucine can be used in the formation of sterols .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Production of Cobalt Oxazoline Palladacycles Complex

    • Field : Inorganic Chemistry .
    • Application : D-tert-Leucine is used in the production of cobalt oxazoline palladacycles complex .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Synthesis of Aldehydes

    • Field : Organic Chemistry .
    • Application : D-tert-Leucine is used for synthesis of amino acids e.g. in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Biosynthesis of L-tert-Leucine

    • Field : Applied Biochemistry and Biotechnology .
    • Application : The development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade improves the biosynthesis of L-tert-Leucine .
    • Method : Leucine dehydrogenase (LDH) and formate dehydrogenase (FDH) were assembled together based on a high-affinity interaction between two different cohesins in a miniscaffoldin and corresponding dockerins in LDH and FDH .
    • Results : The initial L-tert-leucine production rate by the bifunctional enzyme complex was enhanced by 2-fold compared with that of the free enzyme mixture .
  • Improved Efficiency of L-tert-Leucine Synthesis

    • Field : Applied Microbiology and Biotechnology .
    • Application : Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-Leucine synthesis .
    • Method : After two rounds of random mutagenesis, the specific activity of LeuDH on the substrate TMP was enhanced by more than two-fold, compared with that of the wild-type enzyme .
    • Results : A productivity of 1170 g/l/day was achieved for the mutant enzyme H6, compared with 666 g/l/day for the wild-type enzyme .
  • Synthesis of Chiral Copper (II) Polymers

    • Field : Organic Chemistry .
    • Application : D-tert-Leucine is a key precursor in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Production of Cobalt Oxazoline Palladacycles Complex

    • Field : Inorganic Chemistry .
    • Application : D-tert-Leucine is used in the production of cobalt oxazoline palladacycles complex .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Synthesis of Aldehydes

    • Field : Organic Chemistry .
    • Application : D-tert-Leucine is used for synthesis of amino acids e.g. in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Biosynthesis of L-tert-Leucine

    • Field : Applied Biochemistry and Biotechnology .
    • Application : The development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade improves the biosynthesis of L-tert-Leucine .
    • Method : Leucine dehydrogenase (LDH) and formate dehydrogenase (FDH) were assembled together based on a high-affinity interaction between two different cohesins in a miniscaffoldin and corresponding dockerins in LDH and FDH .
    • Results : The initial L-tert-leucine production rate by the bifunctional enzyme complex was enhanced by 2-fold compared with that of the free enzyme mixture .
  • Improved Efficiency of L-tert-Leucine Synthesis

    • Field : Applied Microbiology and Biotechnology .
    • Application : Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-Leucine synthesis .
    • Method : After two rounds of random mutagenesis, the specific activity of LeuDH on the substrate TMP was enhanced by more than two-fold, compared with that of the wild-type enzyme .
    • Results : A productivity of 1170 g/l/day was achieved for the mutant enzyme H6, compared with 666 g/l/day for the wild-type enzyme .
  • Synthesis of Chiral Copper (II) Polymers

    • Field : Organic Chemistry .
    • Application : D-tert-Leucine is a key precursor in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Production of Cobalt Oxazoline Palladacycles Complex

    • Field : Inorganic Chemistry .
    • Application : D-tert-Leucine is used in the production of cobalt oxazoline palladacycles complex .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Synthesis of Aldehydes

    • Field : Organic Chemistry .
    • Application : D-tert-Leucine is used for synthesis of amino acids e.g. in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .

Safety And Hazards

When handling D-tert-Leucine, personal protective equipment/face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided .

Future Directions

D-tert-Leucine is being intensively studied by both academia and industry as a promising treatment for several disorders with unmet medical needs . It is also being used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand .

properties

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426193
Record name D-tert-Leucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-tert-Leucine

CAS RN

26782-71-8
Record name D-tert-Leucine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-D-valine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-tert-Leucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-D-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 1 L beaker, 3.3 g of DL-tert-butylglycine (0.025 mol) was dissolved into 300 ml of water and the pH adjusted to 7.5-8.0 using concentrated NH4OH. The solution was transferred to a jacketed vessel and maintained at 25° C. Polypropylene glycol (1 ml) was added, and the mixture was agitated at 600 rpm. Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min. The dissolved oxygen in the mixture was monitored using a calibrated oxygen electrode described in previous examples. Two milliliters of Catazyme (Novozymes) were preheated to 50° C. for 5 min and added to the mixture. Twenty grams of D-amino acid oxidase (500 units) were added to the mixture. An additional 1 ml of Catazyme (similarly preheated) was added to the reaction hourly following D-amino acid oxidase addition. When the DO2 returned to the initial reading, a sample was taken to determine the e.e. of L-tert-butylglycine by HPLC analysis. When the e.e. of L-tert-butylglycine was demonstrated to be >99%, the solution was decanted into a 2 L beaker. The final concentrations of trimethylpyruvate and residual L-tert-butylglycine were determined by HPLC analysis. The enzymes in the solution were removed by heating the solution to 90° C. and adding Celite® before filtering through a sintered glass funnel. The filtrate of the reaction was used directly in a subsequent reduction step, and L-tert-butylglycine was isolated by concentration and crystallization using standard methods.
Quantity
3.3 g
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Polypropylene glycol
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1 mL
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Synthesis routes and methods II

Procedure details

A process was developed to racemize D-tert-leucine so that it can be recycled. Use of acids, although caused racemization, resulted in salt formation. It was tedious to obtain free amino acid from such salts. The same drawback was observed when a strong base such as sodium hydroxide was used. However, treating D-tert-leucine with ammonium hydroxide resulted in complete racemization. The reaction has to be conducted at about 80° C. for about 12 hours in an autoclave to prevent the escape of ammonia. The solvent is removed at 55° C. (±5) under reduced pressure to obtain DL-tert-leucine. After the reaction, although ammonium salt of DL-tent-leucine is obtained, during the removal of the solvent, ammonia also is eliminated and free amino acid is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-tert-Leucine
Reactant of Route 2
D-tert-Leucine
Reactant of Route 3
D-tert-Leucine
Reactant of Route 4
D-tert-Leucine
Reactant of Route 5
D-tert-Leucine
Reactant of Route 6
D-tert-Leucine

Citations

For This Compound
214
Citations
W Hummel, M Kuzu, B Geueke - Organic Letters, 2003 - ACS Publications
… limitation that d-tert-leucine must be released from the formed N-carbamoyl-d-tert-leucine by … We describe herein an enzyme-catalyzed synthesis for d-tert-leucine starting with racemic dl…
Number of citations: 73 pubs.acs.org
K Laumen, O Ghisalba, K Auer - Bioscience, biotechnology, and …, 2001 - jstage.jst.go.jp
Optically active rem-leucine and its derivatives are attractive starting materials for the creation of chiral auxiliaries, for the synthesis of ligands in asymmetric catalysis, and as building …
Number of citations: 27 www.jstage.jst.go.jp
PFB Brandão, S Verseck… - Engineering in life sciences, 2004 - Wiley Online Library
… This project is aimed at studying the feasibility of producing D-tert-leucine (D-Tle) from racemic tert-leucine-nitrile (Tle-nitrile) using nitrile-transforming enzymes. For the conversion of Tle…
Number of citations: 19 onlinelibrary.wiley.com
SL Liu, QX Song, DZ Wei, YW Zhang… - Preparative …, 2006 - Taylor & Francis
… The total yields of D‐ tert‐leucine and L‐tert‐leucine are 80.6% and … , D‐ tert‐leucine and L‐tert‐leucine, are 98.5% and 99%. This is a practical way for the preparation of D‐ tert‐leucine …
Number of citations: 35 www.tandfonline.com
HN Christensen, JB Clifford, DL Oxender - Biochimica et Biophysica Acta, 1963 - Elsevier
1. Carboxyl-labeled ter.-leucine (pseudoleucine) has been synthesized by the reaction of pivaldehyde with K 14 CN, and the stereoisomers separated. 2. 2. About 3% of the radioactive …
Number of citations: 7 www.sciencedirect.com
J Lu, Y Zhang, D Sun, W Jiang, S Wang… - Applied biochemistry and …, 2016 - Springer
… D-tert-leucine was obtained by calculating the peak areas of L-tert-leucine or D-tert-leucine with pure L-tert-leucine or D-tert-leucine … of L-tert-leucine and D-tert-leucine, respectively [5]. …
Number of citations: 22 link.springer.com
YY Jia, YL Xie, LL Yang, HL Shi, YF Lu… - … in Bioengineering and …, 2021 - frontiersin.org
… The derivatized D-tert-leucine standard product has one distinct characteristic peak at about 15.52 min (Supplementary Figure 5). The result of HPLC analysis of the reaction mixture …
Number of citations: 4 www.frontiersin.org
YM Seo, HD Yun - Journal of microbiology and biotechnology, 2011 - koreascience.kr
… After derivatization, the retention times for L-Val, L-tert-leucine, and D-tert-leucine were observed to be 12.1, 15.9, and 27.0 min, respectively. To determine the optimal pH, the initial …
Number of citations: 19 koreascience.kr
M Ruan, Q Wang, H Wu, Y Wang, H Han… - Electrophoresis, 2017 - Wiley Online Library
… , phenylalanine, threonine), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl), 1-hydroxy-1H-benzotriazole monohydrate (HOBt·H 2 O) and D-tert-leucine were …
S Deng, L Cui, LM Ma - Advanced Materials Research, 2013 - Trans Tech Publ
… by chemical methods, which requires harsh reaction conditions, more steps and large amount of organic solvent, the aim product are the mixture of L- tert-leucine and D-tert-leucine, it …
Number of citations: 3 www.scientific.net

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